molecular formula C18H22N8O3 B12357598 Berenil CAS No. 15114-96-2

Berenil

Cat. No.: B12357598
CAS No.: 15114-96-2
M. Wt: 398.4 g/mol
InChI Key: XJLITJHUQRBWPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the acetamidoacetic acid derivatives, followed by the formation of the triazene linkage . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Scientific Research Applications

Immunomodulatory Effects

Recent studies have highlighted Berenil's ability to modulate the immune response in various contexts:

  • Reduction of Pro-inflammatory Cytokines : this compound treatment has been shown to significantly lower the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF in both in vivo and in vitro settings. This reduction is crucial for managing excessive inflammatory responses associated with infections and other pathological conditions .
  • Impact on Immune Cell Activation : In BALB/c mice infected with Trypanosoma congolense, treatment with this compound resulted in altered activation status of lymphocytes, specifically reducing the levels of CD25+ regulatory T cells and enhancing protective IgG responses . This suggests a dual role where this compound not only combats the parasite but also fine-tunes the immune response to prevent overactivation.

Trypanosomiasis Treatment

In a controlled study involving BALB/c mice, researchers observed that this compound-treated mice exhibited rapid control of parasitemia and improved survival rates compared to untreated controls. The treatment not only cleared the infection but also modulated the immune response to enhance resistance against subsequent infections .

Septic Shock Model

Another study assessed this compound's effects on LPS-induced septic shock. Mice pretreated with this compound showed significantly reduced clinical scores and lower serum levels of inflammatory cytokines compared to untreated mice. This indicates this compound's potential as an anti-inflammatory agent in conditions characterized by systemic inflammation .

Table 1: Summary of Immunomodulatory Effects of this compound

ParameterEffect ObservedReference
Pro-inflammatory CytokinesDecreased IL-6, IL-12, TNF
Regulatory T Cells (CD4+Foxp3+)Reduced percentages
Protective Antibody ResponsesIncreased IgG2a and IgG3
Systemic Inflammatory ResponseAmeliorated LPS-induced shock

Table 2: Case Study Outcomes

Study FocusTreatment GroupOutcomeReference
Trypanosomiasis in MiceThis compound-treatedRapid control of parasitemia; improved survival
Septic Shock ModelPre-treatment with this compoundReduced clinical scores; lower cytokine levels

Mechanism of Action

The mechanism of action of bis(2-acetamidoacetic acid); 4-[(2E)-3-(4-carbamimidoylphenyl)triaz-2-en-1-yl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function . This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Biological Activity

Berenil, also known as diminazene aceturate, is a compound primarily used in veterinary medicine for the treatment of trypanosomiasis and babesiosis in livestock. Its biological activity extends beyond its antiparasitic properties, influencing various immune responses and exhibiting potential antibacterial effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound acts by inhibiting the growth of protozoan parasites such as Trypanosoma species. It binds to the parasite's DNA, disrupting its function and leading to cell death. Recent studies have highlighted additional mechanisms through which this compound modulates host immune responses.

Immune Modulation

Research indicates that this compound significantly alters the activation status of lymphocytes and reduces pro-inflammatory cytokine levels in infected hosts. In a study involving BALB/c mice infected with T. congolense, this compound treatment resulted in:

  • Reduction in Pro-inflammatory Cytokines : Serum levels of IL-6, IL-12, TNF, and IFN-γ were significantly decreased post-treatment, with IFN-γ levels dropping below detectable limits in treated groups .
  • Alteration of Lymphocyte Activation : A marked reduction (approximately 50%) in CD25 expression on total lymphocytes was observed, indicating decreased activation .

Case Studies

A retrospective study involving 99 patients treated for early-stage African Trypanosomiasis (AHT) with this compound showed promising long-term outcomes. Patients received three doses of this compound (5 mg/kg) at one or two-day intervals. Follow-up examinations revealed:

  • All patients were in good health with normal laboratory findings.
  • Side effects during treatment were noted but were not permanent and comparable to those from other trypanocidal drugs like suramin .

Antibacterial Properties

Recent investigations have explored the antibacterial effects of this compound against pathogenic bacteria, particularly E. coli strains associated with Shiga toxin production. Key findings include:

  • Bacteriostatic and Bactericidal Effects : this compound demonstrated significant antibacterial activity against multiple strains of E. coli, suggesting its potential use beyond parasitic infections .
  • Mechanism Insights : The compound was found to disrupt the proton motive force in bacterial cells, leading to increased hydrolysis activity of specific substrates .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Pro-inflammatory CytokinesSignificant reduction in IL-6, IL-12, TNF, IFN-γ
Lymphocyte Activation50% reduction in CD25 expression
Antibacterial ActivityEffective against pathogenic E. coli strains
Long-term Health OutcomesPatients remained healthy post-treatment

Properties

CAS No.

15114-96-2

Molecular Formula

C18H22N8O3

Molecular Weight

398.4 g/mol

IUPAC Name

2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide

InChI

InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8)

InChI Key

XJLITJHUQRBWPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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